molecular formula C6H9N3O2 B1309028 2-(3,5-Dimethyl-1H-1,2,4-Triazol-1-Yl)Acetic Acid CAS No. 684249-99-8

2-(3,5-Dimethyl-1H-1,2,4-Triazol-1-Yl)Acetic Acid

Cat. No.: B1309028
CAS No.: 684249-99-8
M. Wt: 155.15 g/mol
InChI Key: HUUAJCXSNXEPAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dimethyl-1H-1,2,4-Triazol-1-Yl)Acetic Acid is a chemical compound with the molecular formula C6H9N3O2. It is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms.

Mechanism of Action

Target of Action

The primary targets of 2-(3,5-Dimethyl-1H-1,2,4-Triazol-1-Yl)Acetic Acid It is known that triazole derivatives, such as this compound, can bind to a variety of enzymes and receptors in biological systems .

Mode of Action

The interaction of This compound It is known that the nitrogen atoms of the 1,2,4-triazole ring in similar compounds can bind to the iron in the heme moiety of cyp-450 . This suggests that the compound may interact with its targets in a similar manner.

Biochemical Pathways

The specific biochemical pathways affected by This compound It is known that triazole derivatives can influence a variety of biological activities, suggesting that they may affect multiple pathways .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound It is known that the ability of similar compounds to form hydrogen bonds can improve their pharmacokinetics, pharmacological, and toxicological properties .

Result of Action

The molecular and cellular effects of This compound It is known that similar compounds can show broad biological activities in both agrichemistry and pharmacological chemistry .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound It is known that similar compounds can be influenced by environmental factors .

Biochemical Analysis

Biochemical Properties

2-(3,5-Dimethyl-1H-1,2,4-Triazol-1-Yl)Acetic Acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as cytochrome P450, where the nitrogen atoms in the triazole ring bind to the iron in the heme moiety of the enzyme. This interaction can inhibit the enzyme’s activity, affecting the metabolism of various substrates. Additionally, this compound can form hydrogen bonds with proteins, influencing their conformation and function .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism and function. For instance, this compound can induce apoptosis in cancer cells by activating pro-apoptotic genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. The triazole ring in the compound can chelate metal ions, which is crucial for enzyme inhibition. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert atmosphere and at temperatures between 2-8°C. It can degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in adaptive cellular responses, such as the upregulation of detoxifying enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activities without causing significant toxicity. At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to elicit a biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound can also influence the metabolism of other drugs by inhibiting or inducing cytochrome P450 enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, while binding proteins can affect its localization and accumulation. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for transporters .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization can affect the compound’s efficacy and biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dimethyl-1H-1,2,4-Triazol-1-Yl)Acetic Acid typically involves the reaction of 3,5-dimethyl-1H-1,2,4-triazole with chloroacetic acid under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically conducted at a temperature range of 2-8°C .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions: 2-(3,5-Dimethyl-1H-1,2,4-Triazol-1-Yl)Acetic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted triazole derivatives, which can have different functional groups attached to the triazole ring .

Scientific Research Applications

2-(3,5-Dimethyl-1H-1,2,4-Triazol-1-Yl)Acetic Acid has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 2-(3,5-Dimethyl-1H-1,2,4-Triazol-1-Yl)Acetic Acid is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(3,5-dimethyl-1,2,4-triazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-4-7-5(2)9(8-4)3-6(10)11/h3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUAJCXSNXEPAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424443
Record name (3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

684249-99-8
Record name (3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,5-Dimethyl-1H-1,2,4-Triazol-1-Yl)Acetic Acid
Reactant of Route 2
Reactant of Route 2
2-(3,5-Dimethyl-1H-1,2,4-Triazol-1-Yl)Acetic Acid
Reactant of Route 3
Reactant of Route 3
2-(3,5-Dimethyl-1H-1,2,4-Triazol-1-Yl)Acetic Acid
Reactant of Route 4
Reactant of Route 4
2-(3,5-Dimethyl-1H-1,2,4-Triazol-1-Yl)Acetic Acid
Reactant of Route 5
2-(3,5-Dimethyl-1H-1,2,4-Triazol-1-Yl)Acetic Acid
Reactant of Route 6
2-(3,5-Dimethyl-1H-1,2,4-Triazol-1-Yl)Acetic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.